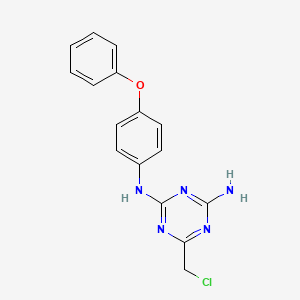

6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl group at position 6 and a 4-phenoxyphenyl substituent at the N-position. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. They are widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name |

6-(chloromethyl)-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c17-10-14-20-15(18)22-16(21-14)19-11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-9H,10H2,(H3,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCTXPPPWGWGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC(=N3)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-phenoxyphenylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-phenoxyphenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The chloromethyl group is introduced through subsequent chloromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ring structure.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the triazine ring.

Major Products Formed

Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.

Oxidation and Reduction: Products include various oxidation states of the triazine ring.

Hydrolysis: Products include breakdown products of the triazine ring, such as amines and carboxylic acids.

Scientific Research Applications

6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The chloromethyl group may play a role in covalent binding to target proteins, while the triazine ring provides structural stability and specificity.

Comparison with Similar Compounds

Analysis of Substituent Effects

- Chloromethyl Group : Present in the target compound and analogs , this group facilitates nucleophilic substitution reactions, enabling covalent bonding with biomolecules or polymers. For example, in , it reacts with a coumarin derivative to form a dual-acting modulator .

- This may improve membrane permeability in drug design . 4-Trifluoromethoxyphenyl (): The electron-withdrawing trifluoromethoxy group could stabilize charge-transfer interactions in biological targets . Morpholino (): Introduces hydrogen-bonding capability and rigidity, often utilized in kinase inhibitors .

Research Findings and Data

Stability and Reactivity

- Chloromethyl-containing triazines are prone to hydrolysis under aqueous conditions, necessitating anhydrous storage .

- Simazine’s environmental persistence (half-life >100 days in soil) contrasts with the target compound’s unknown stability, which may be influenced by the phenoxyphenyl group’s steric protection .

Biological Activity

6-(Chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound with the molecular formula and CAS number 644959-89-7. This compound belongs to the triazine family, which is known for its diverse biological activities, including potential antifungal and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.77 g/mol |

| CAS Number | 644959-89-7 |

| Purity | ≥ 97% |

| Hazard Classification | Irritant |

Antifungal Activity

Recent studies have highlighted the potential antifungal activity of triazine derivatives, including this compound. In particular, compounds with similar structures have shown efficacy against various fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) of related compounds has been reported in the range of 8–16 µg/mL, indicating significant antifungal potential .

Case Study: Antifungal Efficacy

In a laboratory setting, the antifungal activity was assessed using broth dilution assays. The methodology involved inoculating Candida albicans in RPMI-1640 medium supplemented with the compound. Results indicated that treatment with triazine derivatives led to a reduction in yeast growth, confirming their fungicidal properties .

Anticancer Potential

Triazine compounds have also been investigated for their anticancer properties. The mechanism of action is believed to involve interference with cellular processes such as DNA synthesis and cell division. Specific studies have indicated that triazine derivatives can inhibit tumor growth in various cancer cell lines .

Mechanistic Insights

Research into the mechanism of action for triazine-based compounds suggests that they may disrupt mitochondrial function and induce apoptosis in cancer cells. For example, studies have shown that treatment with triazines can lead to altered mitochondrial membrane potential and increased reactive oxygen species (ROS) production .

Summary of Findings

| Activity Type | MIC (µg/mL) | Observed Effects |

|---|---|---|

| Antifungal | 8–16 | Inhibition of Candida albicans growth |

| Anticancer | Varies | Induction of apoptosis in cancer cells |

Q & A

Q. What are the recommended synthetic routes for 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on 1,3,5-triazine cores. For example, a chloro-substituted triazine intermediate (e.g., 2,4,6-trichloro-1,3,5-triazine) can react sequentially with amines. A stepwise approach is recommended:

First substitution : React the triazine core with 4-phenoxyaniline under controlled pH (e.g., using NaHCO₃) to install the N-(4-phenoxyphenyl) group.

Second substitution : Introduce the chloromethyl group via reaction with chloromethylamine or a chloromethylating agent (e.g., ClCH₂NH₂) in anhydrous conditions.

Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and DEPT spectra to confirm substituent positions. For example, the phenoxyphenyl group’s aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the chloromethyl group shows a singlet near δ 4.3 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H] expected at m/z 388.08) .

- UPLC/HPLC : Assess purity (>95% by UV detection at 254 nm) .

Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial activity)?

- Methodological Answer : Use standardized protocols:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can substituent variations on the triazine core influence biological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Vary substituents : Replace the chloromethyl group with morpholino, trifluoromethyl, or benzothiazole groups (see analogous triazines in ).

- Compare activities : Use parallel assays (e.g., antimicrobial IC₅₀, cytotoxicity). For instance, morpholino groups enhance solubility but may reduce membrane permeability .

- Statistical analysis : Apply ANOVA to identify significant activity differences (p < 0.05) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Solubility enhancement : Co-crystallize with co-formers (e.g., succinic acid) or use PEG-based formulations .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Modify vulnerable sites (e.g., replace chloromethyl with CF₃ to resist oxidative metabolism) .

Q. How can crystallography resolve contradictions in molecular interaction data?

- Methodological Answer : Perform X-ray crystallography to:

- Confirm binding modes : Co-crystallize with target proteins (e.g., dihydrofolate reductase for antimicrobial triazines). Compare with docking predictions .

- Analyze packing interactions : Hydrogen bonds (e.g., N–H···N) and π-π stacking (phenoxyphenyl groups) stabilize the crystal lattice, influencing solubility .

Q. What experimental designs address variability in biological assay results?

- Methodological Answer : Use factorial designs to isolate variables:

- Split-split plot design : Test multiple factors (e.g., concentration, temperature) across replicates. For example, assign triazine derivatives to main plots, concentrations to subplots, and incubation times to sub-subplots .

- Data normalization : Express activity as % inhibition relative to controls to reduce batch-to-batch variability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial IC₅₀ values across studies?

- Methodological Answer :

- Replicate conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .

- Control for solvent effects : Ensure DMSO concentration ≤1% (v/v) to avoid toxicity artifacts .

- Meta-analysis : Compare data from ≥3 independent studies using random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.